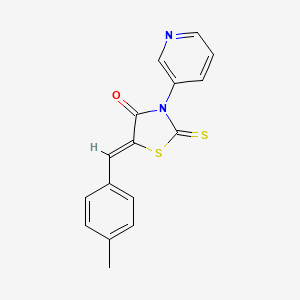![molecular formula C21H17N5O7S2 B11652545 4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B11652545.png)
4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiadiazolo-pyrimidine core with a nitrobenzenesulfonate group, making it of interest for research in medicinal chemistry, materials science, and synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate typically involves multi-step organic reactions The process begins with the preparation of the thiadiazolo-pyrimidine core, which is synthesized through the cyclization of appropriate precursors under controlled conditions
The final step involves the sulfonation of the phenyl ring with 2-nitrobenzenesulfonyl chloride under basic conditions to yield the target compound. Reaction conditions such as temperature, solvent, and pH are carefully optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. Safety measures and environmental considerations are also critical in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and ethyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: The methoxy and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on the compound’s interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. Research can explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism of action of 4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The thiadiazolo-pyrimidine core may interact with nucleic acids or proteins, while the nitrobenzenesulfonate group can participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
- 4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate
- 4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-nitrobenzenesulfonate
Uniqueness
The presence of the nitro group in 4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate distinguishes it from similar compounds. This group enhances the compound’s reactivity and potential for redox reactions, making it particularly useful in applications requiring oxidative or reductive transformations. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities not observed in its analogs.
属性
分子式 |
C21H17N5O7S2 |
|---|---|
分子量 |
515.5 g/mol |
IUPAC 名称 |
[4-[(Z)-(2-ethyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C21H17N5O7S2/c1-3-18-24-25-19(22)13(20(27)23-21(25)34-18)10-12-8-9-15(16(11-12)32-2)33-35(30,31)17-7-5-4-6-14(17)26(28)29/h4-11,22H,3H2,1-2H3/b13-10-,22-19? |
InChI 键 |
JMTZJCCKUTUYTC-FXJFSKHWSA-N |
手性 SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])OC)/C(=O)N=C2S1 |
规范 SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])OC)C(=O)N=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chlorophenyl)-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]methanamine](/img/structure/B11652464.png)
![N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine](/img/structure/B11652469.png)

![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)
![(5Z)-5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11652501.png)
![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)
![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)
![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)


![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11652536.png)

![4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B11652552.png)
![6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11652556.png)
